molecular formula C9H18N2O3Pt B1683953 Lobaplatin CAS No. 135558-11-1

Lobaplatin

カタログ番号 B1683953
CAS番号: 135558-11-1
分子量: 397.3 g/mol
InChIキー: RLXPIABKJFUYFG-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lobaplatin is a platinum-based antineoplastic metallodrug that has been used in trials studying the treatment of Breast Cancer, Hepatocellular Carcinoma, and Lobaplatin and Gemcitabine in Combination, Second-line Treatments on Advanced Osteosarcoma . It is a third-generation analogue of cisplatin, the first globally approved and widely used platinum-based anticancer drug .


Molecular Structure Analysis

The structure of Lobaplatin consists of a platinum (II) metal center coordinated to a bidentate amine ligand (1,2-bis (aminomethyl)cyclobutane) and a lactic acid leaving group . It is composed of an approximate 50/50 mixture of two diastereoisomers, R,R,S- and S,S,S-configurations .


Chemical Reactions Analysis

Lobaplatin acts as a pro-drug, it is hydrolyzed in the body forming an active form that is able to interact with DNA . Specifically, when Lobaplatin is hydrolyzed the lactate ligand is protonated and dissociates as lactic acid, forming a charged and highly reactive platinum complex that coordinates with the N-donors of DNA bases and inhibits DNA synthesis .

科学的研究の応用

  • Small Cell Lung Cancer Treatment

    • Field : Oncology
    • Application : Lobaplatin is used as a treatment for small cell lung cancer . It’s a third-generation analogue of cisplatin, a widely used platinum-based anticancer drug .
    • Method : Lobaplatin is administered intravenously . It acts as a pro-drug, hydrolyzing in the body to form an active form that interacts with DNA .
    • Results : Studies have found that Lobaplatin has greater anticancer activity and lower toxicity than cisplatin and carboplatin .
  • Inoperable Metastatic Breast Cancer Treatment

    • Field : Oncology
    • Application : Lobaplatin has been used in the neoadjuvant treatment of triple-negative breast cancer (TNBC) .
    • Method : Patients with clinical stage II/III TNBC were treated with 5 cycles of anlotinib plus 6 cycles of taxanes and lobaplatin, followed by surgery .
    • Results : The addition of Lobaplatin significantly increased the rate of pathological complete response (pCR) in the breast and the axilla, and the overall response rate (ORR) .
  • Chronic Myelogenous Leukaemia Treatment

    • Field : Hematology
    • Application : Lobaplatin is used in the treatment of chronic myelogenous leukaemia .
    • Method : Similar to its use in lung cancer treatment, Lobaplatin is administered intravenously .
    • Results : Lobaplatin has shown greater anticancer activity and lower toxicity than cisplatin and carboplatin .
  • Neoadjuvant Lobaplatin in Breast Cancer

    • Field : Oncology
    • Application : Lobaplatin has been used in the neoadjuvant treatment of breast cancer .
    • Method : Patients received Lobaplatin as part of a regimen including docetaxel and epirubicin .
    • Results : The addition of Lobaplatin to the regimen significantly increased the rate of pCR and the ORR rates of TNBC .
  • Liver Cancer Therapy

    • Field : Oncology
    • Application : Lobaplatin has been used in liver cancer therapy .
    • Method : A targeted drug delivery system based on polyethylene glycol-modified carbon nanotubes (PEG–CNTs) was constructed by loading Lobaplatin on PEG–CNTs .
    • Results : LBP–PEG–CNTs showed a high inhibition rate of 77.86% on HepG 2 cells, demonstrating targeted, pH-controlled release and inhibition properties on HepG 2 cells .

将来の方向性

Lobaplatin has been found to be non-inferior and less toxic than cisplatin. Given the encouraging results of various studies, Lobaplatin might overtake carboplatin in cisplatin-ineligible patients with nasopharyngeal cancer . Furthermore, the optimal treatment compliance in patients receiving Lobaplatin suggests that this agent might be a good candidate for research into escalation strategies at least in patients with cisplatin-eligible nasopharyngeal cancer .

特性

CAS番号

135558-11-1

製品名

Lobaplatin

分子式

C9H18N2O3Pt

分子量

397.3 g/mol

IUPAC名

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+)

InChI

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1

InChIキー

RLXPIABKJFUYFG-UHFFFAOYSA-M

SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

正規SMILES

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2]

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

D19466;  D-19466;  Lobaplatin.

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lobaplatin
Reactant of Route 2
Lobaplatin
Reactant of Route 3
Lobaplatin
Reactant of Route 4
Lobaplatin
Reactant of Route 5
Lobaplatin
Reactant of Route 6
Lobaplatin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。